![molecular formula C8H10Cl3N B6363305 1-(2,4-Dichlorophenyl)ethanamine hydrochloride CAS No. 89981-74-8](/img/structure/B6363305.png)
1-(2,4-Dichlorophenyl)ethanamine hydrochloride
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Overview
Description
Scientific Research Applications
Wastewater Treatment
1-(2,4-Dichlorophenyl)ethanamine hydrochloride has been utilized in wastewater treatment. For instance, studies have explored the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase on modified beads, demonstrating a significant reduction of this toxic pollutant (Wang et al., 2015).
Biocatalysis in Drug Synthesis
The compound plays a role in the biocatalysis process for drug synthesis. A study identified a bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone, a related compound, to its chiral form, which is a key intermediate in antifungal drugs like Miconazole (Miao et al., 2019).
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing compounds related to this compound. For instance, synthesis and characterization of chalcones with N-substituted ethanamine have been explored for their potential antiamoebic activity (Zaidi et al., 2015).
Environmental Chemistry
The compound is significant in environmental chemistry, particularly in studies related to the photodegradation of certain chemicals in water and their analysis in various mediums (Climent & Miranda, 1997).
Chemical Analysis
It's also used in developing analysis methods for key intermediates in chemical syntheses, like dicamba, where its derivatives are analyzed for purity and composition (Zhang et al., 2020).
Material Science and Catalysis
In material science and catalysis, its derivatives have been used for corrosion inhibition and as a multifunctional biocide in cooling water systems, indicating its diverse applicability (Walter & Cooke, 1997).
Plant Growth Regulation
This compound has also been studied for its growth-regulating activity and metabolism in higher plants, providing insights into its potential agricultural applications (Nash et al., 1968).
Mechanism of Action
Target of Action
A compound with a similar structure, 1-(2,3-dichlorophenyl)ethanamine hydrochloride, has been identified as an inhibitor of phenylethanolamine n-methyltransferase (pnmt) . PNMT is an enzyme involved in the synthesis of epinephrine (adrenaline) from norepinephrine.
Mode of Action
If it acts similarly to the related compound, it may inhibit the activity of PNMT, thereby affecting the production of epinephrine .
Biochemical Pathways
If it acts like its related compound, it could impact the catecholamine biosynthesis pathway by inhibiting PNMT .
Result of Action
If it acts similarly to the related compound, it could potentially decrease the levels of epinephrine in the body by inhibiting PNMT .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHOINUDXICQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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